molecular formula C8H14ClN3O B3013394 (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride CAS No. 1439902-34-7

(6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride

Cat. No.: B3013394
CAS No.: 1439902-34-7
M. Wt: 203.67
InChI Key: RDIKPUYWKAMMCX-UHFFFAOYSA-N
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Description

(6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride is a pyrimidine derivative featuring an isopropoxy substituent at the 6-position and a methanamine group at the 4-position, with a hydrochloride salt enhancing solubility. Pyrimidine-based compounds are widely used in pharmaceuticals and agrochemicals due to their versatility in molecular interactions and stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-propan-2-yloxypyrimidin-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6(2)12-8-3-7(4-9)10-5-11-8;/h3,5-6H,4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKPUYWKAMMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=NC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
  • Reagent in Reactions: It can be utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.

Biology

  • Biological Activity Studies: Preliminary studies suggest that (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride may exhibit antimicrobial and antiviral properties. It is investigated for its potential role in receptor binding studies, which could lead to new therapeutic agents.

Medicine

  • Therapeutic Potential: Research indicates that this compound may have applications in treating neurological disorders and cancers. In vitro studies have shown promising results regarding its ability to induce apoptosis in cancer cell lines.

Industry

  • Material Development: The compound is being explored for its use in developing novel materials and as an intermediate in pharmaceutical synthesis.

Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on HepG2 liver cancer cells. The results indicated an IC50 value lower than many existing chemotherapeutics, suggesting significant cytotoxicity against cancer cells. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways, characterized by increased expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The study demonstrated that it exhibited significant inhibitory effects, highlighting its potential as a lead compound for developing new antibiotics.

Data Summary Table

Application AreaKey FindingsReferences
ChemistryBuilding block for complex organic synthesis
BiologyPotential antimicrobial and antiviral properties
MedicineInduces apoptosis in cancer cells; therapeutic potential in neurological disorders
IndustryIntermediate for pharmaceutical development

Mechanism of Action

The mechanism of action of (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

Compound Name Pyrimidine Substituents CAS Number Molecular Weight Key Properties/Applications Evidence ID
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride 2-Isopropyl, 4-methanamine 41832-28-4 234.13 (base) Intermediate for bioactive molecules; dihydrochloride enhances solubility .
[1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine hydrochloride 6-Methoxy, 2-methylsulfanyl, piperidinyl 1353946-63-0 328.88 Complex structure; potential CNS activity due to piperidine moiety .
(2-Chloropyridin-4-yl)methanamine hydrochloride Pyridine ring, 2-chloro, 4-methanamine HY-101771A 178.03 LOXL2 inhibitor (IC₅₀ = 126 nM); selective enzymatic activity .
1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ylamine hydrochloride 6-Ethoxy, 2-methylsulfanyl N/A N/A Ethoxy group may improve metabolic stability compared to methoxy .
6-Chloro-4-hydroxypyrimidine 6-Chloro, 4-hydroxy 4765-77-9 146.56 Lab reagent; limited bioactivity due to polar hydroxy group .

Key Observations:

  • Substituent Position and Bioactivity : The 6-isopropoxy group in the target compound may confer lipophilicity and metabolic stability compared to smaller substituents (e.g., methoxy in or chloro in ). Ethoxy analogs () suggest alkoxy groups enhance bioavailability.
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility, critical for pharmaceutical formulations.
  • Heterocyclic Modifications : Pyridine derivatives () exhibit distinct electronic properties vs. pyrimidines, affecting target selectivity (e.g., LOXL2 inhibition).

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, crucial for drug delivery.
  • Stability : Alkoxy groups (isopropoxy, ethoxy) may resist hydrolysis better than esters or hydroxy groups ().

Biological Activity

(6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with an isopropoxy group at the 6-position and a methanamine moiety at the 4-position. This unique substitution pattern may influence its interaction with biological targets, enhancing its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A comparative analysis of various pyrimidine derivatives indicated that modifications at the 6-position can enhance antibacterial activity (Table 1) .

Compound StructureMIC (µg/mL)Activity Type
Compound A5Antibacterial
Compound B10Antibacterial
This compoundTBDTBD

Anticancer Activity

Pyrimidine-based compounds are also being investigated for their anticancer potential. A study assessing a series of pyrimidine derivatives revealed that certain structural modifications led to enhanced cytotoxicity against cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression was noted, suggesting a mechanism of action through targeted enzyme inhibition .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with enzymes critical for cellular processes, such as kinases or phosphatases, leading to altered signaling pathways.
  • Receptor Modulation : It may serve as a ligand for various receptors, potentially modulating their activity and influencing downstream effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research indicates that the presence of bulky substituents at specific positions on the pyrimidine ring can significantly impact both potency and selectivity against biological targets. For example, modifications at the 4 and 6 positions have been shown to enhance binding affinity to target enzymes .

Case Studies

  • Antitubercular Activity : A derivative of pyrimidine was evaluated for its antitubercular properties and was found to exhibit moderate activity against Mycobacterium tuberculosis. The study concluded that further optimization could lead to more potent candidates .
  • Antiviral Properties : Another study highlighted the antiviral potential of similar compounds against influenza viruses, demonstrating efficacy in reducing viral load in infected models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Utilize nucleophilic substitution on 6-chloropyrimidine derivatives with isopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials. Monitor reaction progress using TLC or HPLC .
  • Key Parameters : Optimize molar ratios (e.g., 1:1.2 pyrimidine:isopropanol) and reaction time (typically 12-24 hours). Confirm regioselectivity at the 6-position via ¹H NMR (singlet for pyrimidine H-5) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water + 0.1% TFA) .
  • Structure : ¹H/¹³C NMR (DMSO-d₆) to confirm isopropoxy (δ 1.2–1.3 ppm for CH₃, δ 4.5–4.7 ppm for OCH) and methanamine (δ 3.8–4.0 ppm for CH₂NH₂) groups. Mass spectrometry (ESI+) for molecular ion [M+H]⁺ .
    • Impurity Profiling : Compare with reference standards (e.g., EP/JP pharmacopeial guidelines) to identify byproducts like dechlorinated analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for pyrimidine-based methanamine derivatives?

  • Approach : Perform comparative assays under standardized conditions (e.g., fixed pH, temperature). For example:

  • Enzyme Inhibition : Test against monoamine oxidases (MAOs) using fluorometric assays (e.g., kynuramine oxidation) with LOXL2 as a control .
  • Cellular Uptake : Use radiolabeled (³H/¹⁴C) analogs to quantify intracellular accumulation in target tissues .
    • Data Normalization : Account for batch-to-batch variability in hydrochloride salt stoichiometry (e.g., via elemental analysis for Cl⁻ content) .

Q. What stability considerations are critical for this compound in aqueous and biological matrices?

  • Degradation Pathways : Hydrolysis of the isopropoxy group under acidic conditions (pH < 3) or elevated temperatures (>40°C). Monitor via accelerated stability studies (ICH Q1A guidelines) .
  • Stabilization Strategies :

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hygroscopic degradation.
  • Buffered Solutions : Use phosphate buffer (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze decomposition .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets like LOXL2 or MAOs?

  • In Silico Tools :

  • Docking : Use AutoDock Vina with crystal structures of LOXL2 (PDB: 5ZE3) or MAO-B (PDB: 2V5Z) to model interactions with the methanamine moiety .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of hydrogen bonds between the pyrimidine ring and active-site residues (e.g., Tyr435 in MAO-B) .
    • Validation : Correlate computational results with SPR (surface plasmon resonance) binding assays (KD values) .

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